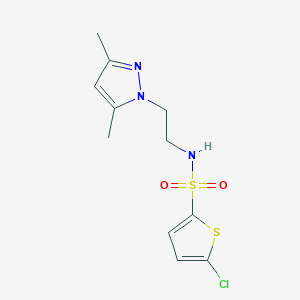
5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid (TFDP) is a chemical compound with a molecular formula C6H5F3N2O2. It is a white crystalline solid that is soluble in water and has a melting point of 168-170°C. TFDP is a pyrazole derivative that has attracted significant attention from researchers due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. Inhibition of these targets can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2. It has also been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has been shown to have a variety of potential applications in the field of medicinal chemistry. However, there are also limitations to its use. For example, its mechanism of action is not fully understood, and its potential side effects are not well characterized.
Zukünftige Richtungen
There are several potential future directions for research involving 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid. One area of interest is the development of new drugs based on the 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid scaffold. Another area of interest is the investigation of 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid's potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid and its potential side effects.
Synthesemethoden
5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be synthesized through a variety of methods, including the reaction of 4,5-dihydro-1H-pyrazole-3-carboxylic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate. Another method involves the reaction of 4,5-dihydro-1H-pyrazole-3-carboxylic acid with trifluoromethyl diazomethane in the presence of a catalyst such as copper(I) chloride.
Wissenschaftliche Forschungsanwendungen
5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One study investigated the use of 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid as a potential inhibitor of the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides. Another study explored the potential of 5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid as a scaffold for the development of new drugs targeting the protein kinase CK2.
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O2/c6-5(7,8)3-1-2(4(11)12)9-10-3/h3,10H,1H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUBVFPMCYLZSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN=C1C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2816359.png)

![Ethyl 2-[[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate](/img/structure/B2816363.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2816364.png)
![3-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2816366.png)
![2-[3-(4-Chlorophenyl)pyrazolyl]ethylamine](/img/structure/B2816367.png)

![N-(3,4-dichlorophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2816369.png)

![4-(dimethylamino)-N'-(4,5-dimethylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2816371.png)
